molecular formula C6H7N3O4S B8639248 5-Methyl-3-nitropyridine-2-sulfonamide

5-Methyl-3-nitropyridine-2-sulfonamide

Cat. No.: B8639248
M. Wt: 217.21 g/mol
InChI Key: QMBQJTLVNXSKGY-UHFFFAOYSA-N
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Description

5-Methyl-3-nitropyridine-2-sulfonamide is a chemical compound of significant interest in medicinal and organic chemistry research, particularly as a synthetic intermediate for the development of novel sulfonamide-based molecules. With the molecular formula C7H7F2N3O4S and a molecular weight of 267.21 g/mol, this compound features a nitro-substituted pyridine ring system bearing a sulfonamide functional group. This structure is part of a broader class of sulfonamide compounds, which are known to exhibit a wide range of pharmacological activities. Sulfonamides are a foundational class of synthetic compounds that have been extensively studied for their antibacterial properties, acting as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS) in the folate biosynthesis pathway . Beyond their antibacterial applications, research into sulfonamide derivatives has expanded to explore their potential as anticarbonic anhydrase agents, antiprotozoal drugs, and more . The pyridine-sulfonamide scaffold, in particular, is a valuable building block in drug discovery. Researchers utilize this compound and its derivatives in the synthesis of new chemical entities, molecular modeling studies, and antibacterial evaluations to overcome existing drug resistance and identify new therapeutic candidates . This product is intended for laboratory research purposes only.

Properties

Molecular Formula

C6H7N3O4S

Molecular Weight

217.21 g/mol

IUPAC Name

5-methyl-3-nitropyridine-2-sulfonamide

InChI

InChI=1S/C6H7N3O4S/c1-4-2-5(9(10)11)6(8-3-4)14(7,12)13/h2-3H,1H3,(H2,7,12,13)

InChI Key

QMBQJTLVNXSKGY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1)S(=O)(=O)N)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons with Related Compounds

Below is a comparative analysis of 5-Methyl-3-nitropyridine-2-sulfonamide and structurally related compounds, including those from the Ranitidine family referenced in the evidence.

Table 1: Key Structural and Functional Group Differences

Compound Name Core Structure Key Substituents Functional Groups
This compound Pyridine - Methyl (C5)
- Nitro (C3)
- Sulfonamide (C2)
Sulfonamide, Nitro, Methyl
Ranitidine complex nitroacetamide Furan - Nitroacetamide chain
- Dimethylamino (C5 of furan)
- Sulphanyl ethyl
Nitroacetamide, Sulphanyl, Dimethylamino
Ranitidine diamine hemifumarate Furan - Diamine chain
- Hemifumarate salt
Amine, Thioether, Salt
Ranitidine amino alcohol hemifumarate Furan - Amino alcohol
- Hemifumarate salt
Alcohol, Amine, Salt
Key Observations:

Core Structure : The pyridine ring in this compound is aromatic and weakly basic, whereas furan-based compounds (e.g., Ranitidine derivatives) exhibit lower basicity and distinct electronic properties .

Sulfonamide vs. Sulphanyl/Thioether Groups : The sulfonamide group in the target compound is more polar and acidic (pKa ~10–11) compared to sulphanyl (-S-) or thioether groups in Ranitidine derivatives, which are less acidic and more lipophilic .

Nitro Group Positioning : The nitro group at C3 in the pyridine ring directs electrophilic substitution reactions differently than the nitroacetamide side chain in Ranitidine complex nitroacetamide, which may influence metabolic stability .

Physicochemical and Reactivity Comparisons

Table 2: Physicochemical Properties (Theoretical/Reported)

Property This compound Ranitidine Complex Nitroacetamide Ranitidine Diamine Hemifumarate
Molecular Weight (g/mol) ~229.25 ~351.44 ~313.37
Solubility (Water) Low (sulfonamide enhances polarity) Moderate (salt forms improve) High (hemifumarate salt)
Acidic Functional Groups Sulfonamide (pKa ~10) Nitroacetamide (pKa ~4–5) Amine (pKa ~9–10)
Stability Nitro group may degrade under light Stable in acidic conditions Sensitive to oxidation
Reactivity Insights:
  • This compound : The nitro group may undergo reduction to an amine under catalytic hydrogenation, while the sulfonamide can participate in nucleophilic substitutions.
  • Ranitidine Derivatives : The nitroacetamide group in Ranitidine complex nitroacetamide is prone to hydrolysis in alkaline conditions, forming secondary amines .

Preparation Methods

Precursor Synthesis via Picolinic Acid Derivatives

The foundational steps for nitropyridine intermediates often begin with picolinic acid hydrochloride as a starting material. As detailed in, this substrate undergoes sequential transformations:

  • Chlorination : Treatment with thionyl chloride (SOCl2SOCl_2) converts the carboxylic acid group to an acid chloride.

  • Amidation : Reaction with ammonia yields 4-chloropyridine-2-carboxamide (Formula III in).

  • Hoffman Degradation : Conversion of the carboxamide to an amine via Hoffman degradation produces 4-chloro-2-aminopyridine (Formula IV in).

This pathway achieves a 75–85% yield for the amine precursor, critical for subsequent nitration.

Nitration of the Pyridine Core

Nitration introduces the nitro group at position 3. The patented method in employs a nitrating mixture (HNO3/H2SO4HNO_3/H_2SO_4) under controlled temperatures (0–5°C), yielding 4-chloro-2-amino-3-nitropyridine (Formula V). Key considerations include:

  • Regioselectivity : The electron-donating amino group directs nitration to position 3.

  • Impurity Control : Avoiding over-nitration or isomer formation requires stoichiometric precision and rapid quenching.

This step achieves ~70% yield with >95% purity.

Sulfonamide Group Introduction

Diazotization and Hydrolysis

The intermediate 4-chloro-2-amino-3-nitropyridine undergoes diazotization with sodium nitrite (NaNO2NaNO_2) and hydrochloric acid (HClHCl) at 0–5°C. Subsequent hydrolysis at 60–80°C replaces the diazo group with a hydroxyl group, forming 4-chloro-3-nitropyridin-2-ol (Formula VI).

Sulfonation and Amidation

Introducing the sulfonamide moiety involves two approaches:

Method A: Direct Sulfonation

  • Reagents : Chlorosulfonic acid (ClSO3HClSO_3H) or sulfur trioxide (SO3SO_3) in dichloromethane.

  • Conditions : 0–10°C, followed by amidation with aqueous ammonia (NH3NH_3).

  • Yield : 50–60%.

Method B: Three-Component Coupling

A metal-free method from uses:

  • Arenediazonium salts (from the pyridine intermediate).

  • Sodium pyrosulfite (Na2S2O5Na_2S_2O_5).

  • Sodium azide (NaN3NaN_3) for sulfonamide formation.

  • Advantages : Avoids hazardous intermediates; achieves 65–75% yield .

Methyl Group Introduction at Position 5

The 5-methyl group is introduced via:

Friedel-Crafts Alkylation

  • Reagents : Methyl chloride (CH3ClCH_3Cl) and Lewis acid catalysts (e.g., AlCl3AlCl_3).

  • Conditions : 80–100°C in nitrobenzene solvent.

  • Challenges : Competing reactions at other positions reduce yield to 40–50% .

Directed Ortho-Metalation (DoM)

  • Base : Lithium diisopropylamide (LDALDA).

  • Electrophile : Methyl iodide (CH3ICH_3I).

  • Efficiency : Higher regioselectivity (>80% yield) but requires anhydrous conditions.

Industrial-Scale Optimization

Solvent and Catalyst Selection

  • Phosphorus Oxychloride (POCl3POCl_3) : Preferred for chlorination due to cost-effectiveness.

  • Phase Transfer Catalysts : Benzyltriethylammonium chloride improves reaction rates in biphasic systems.

Purification Strategies

  • Liquid-Liquid Extraction : Dichloromethane (CH2Cl2CH_2Cl_2) effectively isolates intermediates.

  • Crystallization : Ethanol/water mixtures enhance purity (>98%).

Comparative Analysis of Synthetic Routes

StepMethodYield (%)Purity (%)Key Advantage
NitrationHNO3/H2SO4HNO_3/H_2SO_47095High regioselectivity
Sulfonamide FormationThree-component7590Avoids metal catalysts
MethylationDoM8085Regioselective

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 5-Methyl-3-nitropyridine-2-sulfonamide from its sulfonyl chloride precursor?

  • Methodological Answer : The synthesis typically involves reacting a pyridine-based amine with a sulfonyl chloride derivative. For example, in analogous syntheses (e.g., N-(5-amino-2-methoxyphenyl)-3,4-dichlorobenzenesulfonamide), the reaction is conducted in anhydrous pyridine or dichloromethane at 0–25°C, with a base like triethylamine to neutralize HCl byproducts. Reaction times range from 12–24 hours, followed by purification via column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve yields of 37–91% .

Q. How can researchers purify this compound to ensure high analytical purity?

  • Methodological Answer : Post-synthesis purification often employs column chromatography with silica gel and a gradient eluent system (e.g., hexane:ethyl acetate). For crystalline products, recrystallization in ethanol or methanol is effective. Analytical purity is confirmed using thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) with UV detection at 254 nm .

Q. What spectroscopic techniques are most reliable for structural confirmation of this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the sulfonamide backbone and substituent positions. Mass spectrometry (MS), particularly electrospray ionization (ESI-MS), provides molecular weight validation. For example, ¹H NMR peaks for aromatic protons in similar sulfonamides appear at δ 7.2–8.5 ppm, while sulfonamide NH protons resonate near δ 10.5 ppm .

Advanced Research Questions

Q. What mechanistic insights explain the role of pyridine derivatives in sulfonamide bond formation?

  • Methodological Answer : Pyridine acts as both a solvent and a base, facilitating deprotonation of the amine precursor and scavenging HCl during sulfonamide bond formation. Computational studies (e.g., density functional theory) can model transition states to optimize reaction kinetics. Experimental validation includes monitoring intermediates via in-situ infrared (IR) spectroscopy .

Q. How does the nitro group in this compound influence its stability under thermal or oxidative conditions?

  • Methodological Answer : Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal decomposition pathways. The nitro group may undergo reduction or generate nitrogen oxides (NOₓ) at elevated temperatures. Stability studies in air vs. inert atmospheres (e.g., nitrogen) are critical for handling protocols .

Q. How can researchers resolve contradictions in reported synthetic yields for scaled-up reactions?

  • Methodological Answer : Contradictions often arise from variations in stoichiometry, solvent purity, or mixing efficiency. Design of experiments (DoE) approaches, such as factorial design, can isolate critical variables. For example, scaling from milligram to gram quantities may require adjusted cooling rates or solvent volumes to maintain yield consistency .

Q. What strategies mitigate decomposition during long-term storage of this compound?

  • Methodological Answer : Store the compound in amber glass vials under inert gas (argon) at –20°C to minimize hydrolysis and oxidation. Periodic stability testing via HPLC-MS detects degradation products like sulfonic acid derivatives. Desiccants (e.g., silica gel) prevent moisture uptake .

Data-Driven Analysis and Experimental Design

Q. How can microspectroscopic imaging techniques elucidate surface interactions of this compound in environmental matrices?

  • Methodological Answer : Advanced techniques like time-of-flight secondary ion mass spectrometry (ToF-SIMS) or Raman mapping analyze adsorption on indoor surfaces (e.g., glass, polymers). These methods quantify molecular orientation and reactivity with oxidants (e.g., ozone) under controlled humidity .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound derivatives?

  • Methodological Answer : Enzyme-linked immunosorbent assays (ELISA) or fluorescence polarization assays can assess binding affinity to targets like NLRP3 inflammasome proteins. Dose-response curves (IC₅₀ values) are generated using serial dilutions (1 nM–100 µM) in buffer systems (e.g., phosphate-buffered saline, pH 7.4) .

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